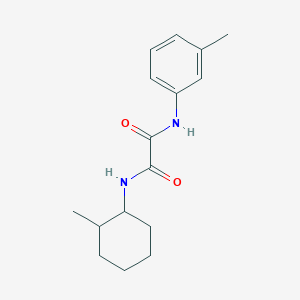
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EOMA, and it is a derivative of the well-known drug thalidomide. EOMA has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of EOMA is not fully understood, but it is believed to involve the inhibition of angiogenesis. Angiogenesis is the process of forming new blood vessels, which is essential for tumor growth and metastasis. EOMA has been found to inhibit the production of certain proteins that promote angiogenesis, thereby preventing the growth of new blood vessels and ultimately inhibiting tumor growth.
Biochemical and Physiological Effects:
EOMA has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. EOMA has also been found to modulate the immune system, enhancing the activity of certain immune cells and suppressing others. Additionally, EOMA has been found to have anti-angiogenic properties, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EOMA in lab experiments is its well-defined synthesis method, which allows for the production of pure and reproducible samples. Additionally, EOMA has been extensively studied, and its properties and mechanisms of action are well-understood. However, one limitation of using EOMA in lab experiments is its potential toxicity. While EOMA has been found to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research on EOMA. One area of interest is the development of EOMA-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of action of EOMA and its potential toxicity. Finally, the synthesis of EOMA derivatives with improved properties and reduced toxicity is an area of active research.
Wissenschaftliche Forschungsanwendungen
EOMA has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-tumor properties. Studies have shown that EOMA can inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and colon cancer. It has also been found to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-17-7-8-21-13(15(17)19)10-14(18)16-11-5-4-6-12(9-11)20-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRMDGHLBQTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4114494.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4114504.png)
![N-(2-methoxyethyl)-2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114512.png)
![N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4114520.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4114534.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114547.png)
![2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)
![2-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4114554.png)
![N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4114576.png)